molecular formula C22H19NO4 B6524825 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929450-75-9

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No.: B6524825
CAS No.: 929450-75-9
M. Wt: 361.4 g/mol
InChI Key: BDJWWQADJHHCRN-UHFFFAOYSA-N
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Description

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic hybrid molecule combining a 6-ethyl-substituted coumarin (2H-chromen-2-one) core with a benzofuran ring and a propanamide side chain. The coumarin moiety is a well-studied pharmacophore known for diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties . This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles by integrating multiple heterocyclic systems .

Properties

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-3-13-9-10-18-15(11-13)16(12-20(25)26-18)22-21(23-19(24)4-2)14-7-5-6-8-17(14)27-22/h5-12H,3-4H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJWWQADJHHCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the preparation of the coumarin and benzofuran intermediates. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting product is then subjected to further reactions to introduce the benzofuran moiety and the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products with potentially different biological activities .

Scientific Research Applications

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . The benzofuran moiety may enhance the compound’s binding affinity and specificity for these targets, leading to increased biological activity. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The compound is compared to analogs with variations in substituents, heterocyclic rings, and side chains. Key examples include:

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
  • Core Structure: 6-methylchromone (4H-chromen-4-one) fused to a thiazolidinone ring.
  • Substituents : Methyl group at position 6, furan-2-carboxamide side chain.
  • Activity: Explored as an antifungal agent due to synergistic effects of thiazolidinone and chromone pharmacophores .
  • Heterocyclic Ring: Benzofuran in the target compound vs. thiazolidinone in the analog. Benzofuran’s planar structure may enhance π-π stacking with biological targets, whereas thiazolidinone introduces sulfur-based interactions. Substituent Size: Ethyl (target) vs. methyl (analog) groups affect steric bulk and lipophilicity, influencing binding affinity and metabolic stability .
Coumarin-Benzofuran Hybrids
  • Core Structure : Unsubstituted coumarin fused to benzofuran.
  • Substituents : Varied side chains (e.g., hydroxyl, methoxy).
  • Activity : Demonstrated antitumor activity via topoisomerase inhibition .
  • Key Differences :
    • The 6-ethyl and propanamide groups in the target compound may enhance target specificity compared to simpler hydroxyl/methoxy derivatives.

Biological Activity

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic compound characterized by its complex structure, which incorporates elements from chromene and benzofuran. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.

Chemical Structure

The molecular formula for this compound is C27H21NO5C_{27}H_{21}NO_5. The structural features include:

  • Chromene moiety : A bicyclic structure known for various biological activities.
  • Benzofuran ring : Contributes to the compound's aromatic properties.
  • Propanamide group : Enhances the compound's solubility and bioavailability.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of chromene and benzofuran can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Compounds targeting specific signaling pathways can halt the growth of cancer cells.
  • Induction of apoptosis : Activation of caspases and other apoptotic pathways has been observed in cell lines treated with related compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. This activity may be attributed to:

  • Inhibition of NF-kB pathway : This pathway plays a crucial role in the expression of inflammatory genes.
  • Scavenging of free radicals : The compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, which is crucial for its therapeutic applications:

EnzymeMechanism of ActionPotential Applications
Acetylcholinesterase (AChE)Competitive inhibitionAlzheimer's disease treatment
Monoamine oxidase (MAO)Inhibition leading to increased neurotransmitter levelsTreatment of depression

Study 1: Anticancer Activity

A study conducted on a series of chromene derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7). The IC50 values indicated that this compound was effective at low concentrations, suggesting a strong potential for further development as an anticancer agent.

Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory properties were evaluated using an animal model of arthritis. The results showed that treatment with the compound significantly reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromenone moiety : Achieved through condensation reactions.
  • Cyclization to form the benzofuran ring : This involves cyclization reactions under acidic conditions.
  • Coupling reactions : Utilizing palladium-catalyzed methods to link the chromenone and benzofuran components.

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